![molecular formula C20H12BrF3N2O4S B12097986 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Core Structure: The initial step involves the construction of the benzo[b]carbazole core. This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of Functional Groups: The bromine atom and the cyano group are introduced through halogenation and cyanation reactions, respectively. These steps often require specific reagents such as bromine or N-bromosuccinimide (NBS) for bromination and copper(I) cyanide for cyanation.
Trifluoromethanesulfonation: The final step involves the introduction of the trifluoromethanesulfonate group. This is typically achieved using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Cyanation: Copper(I) cyanide (CuCN) in polar solvents.
Trifluoromethanesulfonation: Trifluoromethanesulfonic anhydride (Tf2O) with a base like pyridine.
Major Products
The major products formed from these reactions include various substituted benzo[b]carbazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit properties such as enzyme inhibition, antimicrobial activity, or anticancer effects.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may act as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 8-Bromo-9-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Uniqueness
Compared to similar compounds, 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased electrophilicity and enhanced stability, making the compound particularly useful in various synthetic and research applications.
Eigenschaften
Molekularformel |
C20H12BrF3N2O4S |
|---|---|
Molekulargewicht |
513.3 g/mol |
IUPAC-Name |
(9-bromo-3-cyano-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C20H12BrF3N2O4S/c1-19(2)12-7-15(30-31(28,29)20(22,23)24)13(21)6-11(12)17(27)16-10-4-3-9(8-25)5-14(10)26-18(16)19/h3-7,26H,1-2H3 |
InChI-Schlüssel |
PPPUWSOYECRFOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)Br)OS(=O)(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


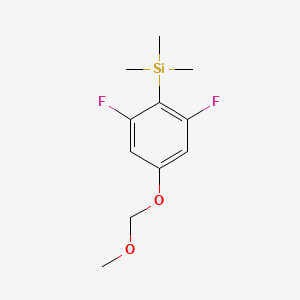
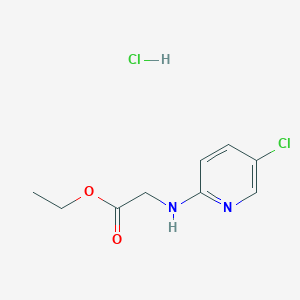


![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)


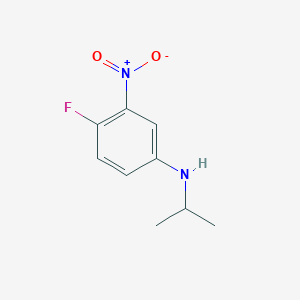


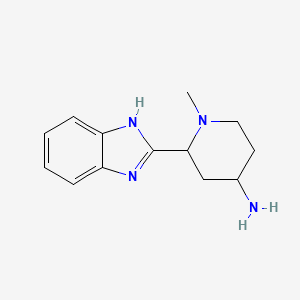
![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
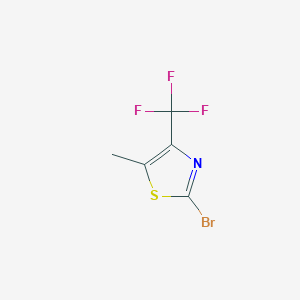
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)
